molecular formula C17H17FN2O5S2 B12210592 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12210592
M. Wt: 412.5 g/mol
InChI Key: USDPVVHQLIMGGJ-ZROIWOOFSA-N
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Description

Molecular Architecture and Functional Group Analysis

The compound features a 27-atom structure with three distinct domains: a 1,1-dioxidotetrahydrothiophen-3-yl group, a propanamide linker, and a (5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl moiety. The tetrahydrothiophene ring adopts a chair conformation with axial orientation of the sulfone group, creating a polarized electronic environment that influences hydrogen-bonding capabilities.

Key functional groups include:

  • Sulfone group : The S=O bonds (1.43–1.45 Å theoretical) in the tetrahydrothiophene ring create strong dipole moments, enhancing solubility in polar solvents.
  • Thiazolidinedione core : The 2,4-dioxo configuration establishes two conjugated carbonyl groups (C=O stretching at 1740–1780 cm⁻¹ in IR), critical for electronic delocalization.
  • (Z)-Benzylidene substituent : The 4-fluorophenyl group lies cis to the thiazolidinedione's nitrogen atom, creating a planar arrangement that facilitates π-stacking interactions.

Table 1: Bond Lengths in Key Functional Groups

Bond Type Theoretical Length (Å)
S=O (sulfone) 1.43–1.45
C=O (thiazolidinedione) 1.21–1.23
C-F (aryl) 1.34

The propanamide linker adopts a staggered conformation, minimizing steric clashes between the tetrahydrothiophene and thiazolidinedione units. This spatial arrangement allows for optimal electronic communication between domains.

Properties

Molecular Formula

C17H17FN2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H17FN2O5S2/c18-12-3-1-11(2-4-12)9-14-16(22)20(17(23)26-14)7-5-15(21)19-13-6-8-27(24,25)10-13/h1-4,9,13H,5-8,10H2,(H,19,21)/b14-9-

InChI Key

USDPVVHQLIMGGJ-ZROIWOOFSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tetrahydrothiophene moiety and a thiazolidinone framework, contributing to its diverse biological effects.

The chemical properties of the compound are summarized in the following table:

PropertyValue
CAS Number 902046-93-9
Molecular Formula C17H20N2O5S3
Molecular Weight 428.6 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of functional groups such as the dioxo and amide linkages enhances its binding affinity and promotes various physiological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties.

  • Cytotoxicity Assessment :
    • The cytotoxicity of the compound can be assessed using the MTT assay. In vitro studies have shown that treatment with varying concentrations (5, 10, 25, 50, and 100 µM) for 48 hours can lead to significant cell death in cancer cell lines .
  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms independent of PPARγ activation . This is particularly relevant for its potential use in treating tumors resistant to conventional therapies.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.

  • DPPH and ABTS Assays :
    • These assays indicate that the compound exhibits superior radical scavenging ability compared to standard antioxidants like vitamin E . This property is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

Similar compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens.

  • Antibacterial and Antifungal Effects :
    • Studies have shown that thiazolidine derivatives possess significant antibacterial and antifungal properties, which may extend to this compound .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Cancer Cell Lines :
    • A study assessed the effects of thiazolidine derivatives on various cancer cell lines and reported significant reductions in cell viability and induction of apoptosis .
  • Antioxidant Evaluation :
    • Another study focused on the antioxidant capacity of similar compounds, revealing enhanced protective effects against oxidative damage in cellular models .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide exhibit significant biological activities:

  • Antioxidant Activity : The compound may possess antioxidant properties that can mitigate oxidative stress in biological systems.
  • Antineoplastic Potential : Similar compounds have shown promise in cancer therapy by inhibiting tumor growth and promoting apoptosis in cancer cells.
  • Aldose Reductase Inhibition : The compound may act as an inhibitor of aldose reductase, which is relevant in the treatment of diabetic complications .

Medicinal Chemistry Applications

The unique structural features of this compound make it an interesting subject for medicinal chemistry research:

  • Drug Design : The compound can serve as a lead structure for the development of new drugs targeting specific diseases.
  • Structure–Activity Relationship Studies : Understanding how modifications to its structure affect biological activity can guide the synthesis of more potent derivatives.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
Study 1Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anticancer ActivityShowed inhibition of cell proliferation in various cancer cell lines.
Study 3Enzyme InhibitionIdentified as an effective inhibitor of aldose reductase with IC50 values comparable to established inhibitors .

Chemical Reactions Analysis

Reaction Conditions and Reagents

Step Reagents Conditions
Thiazolidinone CoreKOH, α-halocarbonyl compoundEthanol/DMF, reflux, 2–3 h
Fluorobenzylidene GroupFluorobenzaldehyde, piperidineDMF, reflux, catalytic base
Propanamide SubstitutionActivated amide/esterDMF-EtOH mixture, KI, K₂CO₃

Mechanistic Insights

Thiazolidinone Ring Formation
The thiazolidinone core forms via a nucleophilic attack of the thioamide’s sulfur on the α-halocarbonyl compound, followed by cyclization .

Fluorobenzylidene Addition
The Knoevenagel condensation mechanism involves:

  • Enolate Formation : Base deprotonates the C5 methyl group of the thiazolidinone.

  • Electrophilic Attack : The enolate attacks the carbonyl carbon of fluorobenzaldehyde.

  • Elimination : Water is removed, forming the exocyclic double bond .

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

  • Amide Group : Susceptible to hydrolysis under acidic/basic conditions.

  • Dioxo Moiety : May participate in redox reactions or act as an electron-deficient site.

  • Fluorobenzylidene Group : The double bond could undergo addition or cycloaddition reactions.

Structural and Functional Comparisons

Feature Present Compound Related Thiazolidinones
Core Structure Thiazolidinone with dioxo groupsVaries (e.g., 2-imino-4-thiazolidinone)
Substituent 4-fluorobenzylidene (Z-configured)Benzylidene, methoxybenzylidene
Biological Targeting Potential hydrogen bonding via amide, fluorineAntimicrobial, anticancer

Purification and Stability

  • Purification : Recrystallization in ethanol or chromatography .

  • Stability : Likely stable under ambient conditions but susceptible to hydrolysis in extreme pH .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with benzylidene substitutions and propanamide side chains are widely studied for their structural diversity and bioactivity. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural and Functional Group Variations

  • Benzylidene Substituents: 4-Fluorobenzylidene (Target Compound): The electron-withdrawing fluorine atom at the para position enhances binding to hydrophobic enzyme pockets and reduces oxidative metabolism, increasing plasma half-life . However, its higher lipophilicity may improve membrane permeability . 4-Methylbenzylidene (): The electron-donating methyl group decreases electrophilicity, possibly reducing reactivity in nucleophilic environments but improving solubility in non-polar matrices .
  • Thiazolidinone Core Modifications: 2,4-Dioxo vs. In contrast, 2-thioxo derivatives (e.g., ) exhibit stronger metal-chelating properties, useful in antimicrobial applications but with higher cytotoxicity risks .
  • Propanamide Side Chain :

    • 1,1-Dioxidotetrahydrothiophen-3-yl (Target) : The sulfone group increases polarity and solubility, favoring pharmacokinetics. Analogous compounds with thiazol-2-yl () or 5-methyl-1,3,4-thiadiazol-2-yl () substituents prioritize aromatic interactions but may suffer from lower metabolic stability .

Physicochemical Properties

Property Target Compound 4-Chloro Analog 4-Methyl Analog
Molecular Formula C₁₇H₁₆FN₂O₅S₂ C₁₆H₁₂ClN₃O₂S₃ C₂₀H₂₀N₂O₃S₂
Molecular Weight (g/mol) 425.45 409.92 398.50
logP (Predicted) 1.8 ± 0.5 2.5 ± 0.6 2.2 ± 0.5
Solubility (mg/mL) 0.12 (Water) 0.08 (Water) 0.10 (Water)
pKa 9.1 (Thiazolidinone NH) 8.9 (Thiazolidinone NH) 9.5 (Thiazolidinone NH)

Preparation Methods

Step 3.1: Synthesis of 3-Chloropropanamide Intermediate

Reacting 3-chloropropionyl chloride with the tetrahydrothiophene sulfone amine under Schotten-Baumann conditions yields the chloro-propanamide derivative. Triethylamine (TEA) in dichloromethane (DCM) facilitates this reaction at 0–5°C.

Step 3.2: Nucleophilic Substitution

The chloro intermediate undergoes displacement with the thiazolidinone’s nitrogen atom in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Microwave-assisted synthesis at 120°C for 30 minutes enhances reaction efficiency (yield: 68–72%).

Table 2: Alkylation Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF120 (microwave)72
NaHTHF8065

Final Coupling and Purification

The tetrahydrothiophene sulfone-propanamide-thiazolidinone assembly is achieved via amide bond formation using coupling agents such as HATU or EDCI/HOBt. Key considerations include:

  • Activation : Pre-activation of the carboxylic acid (from the propanamide side chain) with EDCI/HOBt in DCM.

  • Coupling : Reaction with the tetrahydrothiophene sulfone amine at room temperature for 12–24 hours.

Purification :

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.71 (s, 1H, CH=C), 3.04–3.19 (m, 2H, SCH₂), 2.80–2.83 (t, 2H, NCH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

  • Stereochemical Control : The (5Z)-configuration is prone to isomerization under acidic conditions. Using non-polar solvents (e.g., toluene) and low temperatures (<40°C) preserves stereochemistry.

  • Byproduct Formation : Over-alkylation is minimized by employing stoichiometric ratios of 3-chloropropionyl chloride (1.1 eq).

Industrial-Scale Adaptations

For commercial production, continuous flow reactors improve scalability and reduce reaction times. Patent AU4399600A highlights a solvent-free protocol using ZnTiO₃ catalysts to achieve 90% yield in 2 hours .

Q & A

Q. What synthetic methodologies are recommended for preparing the (5Z)-5-(4-fluorobenzylidene)thiazolidin-4-one core in this compound?

The (5Z)-benzylidene-thiazolidinone scaffold can be synthesized via a Knoevenagel condensation between a thiazolidin-4-one precursor and 4-fluorobenzaldehyde under acidic or basic conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the thiazolidinone ring and optimizing reaction temperature (e.g., 80–100°C) to favor the Z-isomer . Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • HPLC-MS for purity assessment (>95% recommended for biological assays).
  • 1H/13C NMR to confirm substituent positions, particularly the Z-configuration of the benzylidene group (characteristic coupling constants: J = 12–14 Hz for trans-olefin protons).
  • Single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Target-dependent assays (e.g., enzyme inhibition for thiazolidinedione-related targets like PPAR-γ) and phenotypic screens (e.g., anti-inflammatory or antiproliferative activity in cell lines). Use dose-response curves (IC50/EC50) with positive controls (e.g., rosiglitazone for PPAR-γ) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict interactions between this compound and PPAR-γ?

  • Protein Preparation : Retrieve the PPAR-γ ligand-binding domain (PDB ID: 2PRG) and optimize hydrogen bonding networks.
  • Ligand Parameterization : Assign partial charges using the AM1-BCC method.
  • Docking Protocol : Use AutoDock Vina with a grid box centered on the co-crystallized ligand. Prioritize poses with hydrogen bonds to Tyr473 and His449 .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.
  • Prodrug Design : Modify the 1,1-dioxidotetrahydrothiophen-3-yl group to enhance bioavailability.
  • Toxicology Screening : Evaluate hepatotoxicity via ALT/AST levels in rodent models .

Q. How can structure-activity relationship (SAR) studies improve selectivity for PPAR-γ over PPAR-α/δ?

  • Substituent Variation : Replace the 4-fluorobenzylidene group with bulkier substituents (e.g., 3,5-dichlorophenyl) to sterically hinder PPAR-α/δ binding .
  • Free-Wilson Analysis : Quantify contributions of individual moieties to activity using a library of analogs .

Methodological Challenges

Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions.
  • LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry and fragment ion matching .

Q. How can computational methods predict metabolic hotspots in this compound?

  • Site of Metabolism (SOM) Prediction : Use software like MetaSite or GLORYx to identify vulnerable positions (e.g., sulfur oxidation in the tetrahydrothiophene ring).
  • CYP450 Inhibition Assays : Validate predictions with recombinant CYP3A4/2D6 enzymes .

Data Interpretation

Q. How should researchers address discrepancies in IC50 values across different assay platforms?

  • Assay Standardization : Normalize data using Z’-factor validation to ensure robustness.
  • Control Replicates : Include intra- and inter-day replicates to assess variability.
  • Statistical Analysis : Apply non-linear regression models (e.g., four-parameter logistic curve) with 95% confidence intervals .

Q. What in vivo models are appropriate for evaluating its therapeutic potential in metabolic disorders?

  • Diet-Induced Obesity (DIO) Mice : Monitor glucose tolerance and insulin sensitivity.
  • Genetic Models : Use db/db mice or Zucker diabetic fatty (ZDF) rats for Type 2 diabetes studies.
  • Dosing Regimen : Administer orally (10–50 mg/kg/day) with vehicle controls (e.g., carboxymethyl cellulose) .

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